molecular formula C4H6Cl2N2S B1346905 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride CAS No. 59608-97-8

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride

Cat. No. B1346905
CAS RN: 59608-97-8
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through different methods. For instance, a two-step synthesis of 2-substituted-4-chloromethylthiazoles from thioamides and 1,3-dichloroacetone is reported, involving cyclization and dehydration steps . Another synthesis approach involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone to produce 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole . These methods highlight the versatility of thiazole chemistry and the ability to introduce various substituents onto the thiazole ring.

Molecular Structure Analysis

The molecular and crystal structures of thiazole derivatives have been analyzed using experimental methods such as X-ray diffraction and supported by theoretical calculations like density functional theory (DFT). For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and compared with DFT calculations, showing good agreement between experimental and theoretical data . Similarly, the structure of a novel hydrazone derivative was elucidated using X-ray diffraction and DFT, providing insights into the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions. The chlorine atom in 3-chloromethyl-2(3H)-benzothiazolones can be substituted by different nucleophiles, such as potassium acetate and sodium azide, to yield various products . These reactions demonstrate the reactivity of the chloromethyl group in thiazole compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the ligand 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes exhibit specific spectroscopic features and thermal behavior, suggesting octahedral coordination geometry . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been analyzed for these compounds, providing insights into their reactivity and potential applications as nonlinear optical (NLO) materials .

Scientific Research Applications

  • Synthesis of Thiazolidines and Thiazolines

    • A novel synthesis pathway for 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines has been developed, highlighting the versatility of 2-Thiazolamine derivatives in creating structurally diverse compounds (D’hooghe, Waterinckx, & de Kimpe, 2005).
  • Molecular Structure Studies

  • Chloromethylation Reactions

    • Studies in chloromethylation reactions involving thiazoles provide insights into the reactivity and derivative formation, essential for the development of new thiazole-based compounds (Pesin & D'yachenko, 1967).
  • Synthesis of Ferrocene Derivatives

    • The preparation of 4-Ferrocenyl-2-thiazolamine via the reaction of chloroacetylferrocene with thiourea, demonstrates the potential for synthesizing organometallic thiazole compounds (Ma, Hou, Bai, Lu, & Yang, 2001).
  • Antioxidant and Antitumor Evaluation

    • New thiazolidine and thiazolidinone derivatives, synthesized using key intermediates related to 2-Thiazolamine, have been evaluated for their antioxidant and antitumor activities, demonstrating the compound's relevance in medicinal chemistry (Gouda & Abu‐Hashem, 2011).
  • Antitumor Activity Studies

    • Investigations into the antitumor activity of thiazolidin-4-one derivatives synthesized from chloroacetamide derivatives emphasize the therapeutic potential of thiazole compounds (Hamama, Ibrahim, & Zoorob, 2017).
  • X-ray and Spectroscopic Studies

    • X-ray and spectroscopic studies of Cu(II) complexes with 2-amino-1,3-thiazoline, a related compound, provide insights into the coordination chemistry and structural aspects of thiazole derivatives (G̵owiak, Kubiak, Tatarowski, Kozo̵wski, & Gosálvez, 1983).

properties

IUPAC Name

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAKJOWVEDTHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID0069339
Record name 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride
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Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride

CAS RN

60090-58-6, 59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride
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Synthesis routes and methods I

Procedure details

A solution of thiourea (15.0 g, 197.1 mmol) in acetone (750 ml) was added dropwise over three hours to a stirred solution of 1,3-dichloroacetone (24.9 g, 199.8 mmol) in acetone (120 ml). After complete addition, stirring was continued for 18 hours at ambient temperature. The precipitate was collected by filtration and washed with cold acetone. The white solid was dried under vacuum, yield: 90% (32.8 g, 177.2 mmol).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 200 was synthesized as shown in Scheme 8. Reaction of α,γ-dichloroacetone (15.9 mmol) with thiourea (15.9 mmol) in dry acetone (8 mL) afforded a white solid. The white solid was collected and stirred in anhydrous ethanol to remove insoluble isothiourea. To the ethanol filtrate, 25-30 mL of hexanes was added with stirring to afford 2-amino-4-chloromethylthiazole hydrochloride as a white crystalline solid. The resulting compound was further reacted with N,N-diethylamine in ethanol and neutralized with 20% sodium hydroxide to gave an intermediate. The intermediate reacted with DBD to yield the desired product.
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,3-dichloroacetone (25.4 g, 200 mmol) in acetone (100 mL) was stirred while a solution of thiourea (15.2 g, 200 mmol) in acetone (500 mL) was dropped in at a fairly rapid rate. A clear oil began to separate when the addition was about one quarter complete. The mixture stood over night during which time the oil solidified to a mass of white crystals. After decantation of the acetone, the solid was stirred with EtOH (200 mL). Insoluble material was filtered off and to the solution was petroleumether added. The product separated as an oil which solidified (18 g, 49%): MS (Ionspray, [M+H]+) m/z 148. Anal. Calcd. (found) for C4H5ClN2S.1 HCl: C, 26.0 (26.0)%; H, 3.3 (3.2)%; N, 15.1 (15.1)%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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